Ammonium borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triazanium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.3H3N/c2-1(3)4;;;/h;3*1H3/q-3;;;/p+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXIGTJNYDDFFH-UHFFFAOYSA-Q | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH12N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12007-57-7 (mono-ammonium salt), 12007-58-8 (H2B407 (di-ammonium salt)) | |

| Record name | Ammonium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

112.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; efflorescent with loss of ammonia; [Hawley] | |

| Record name | Ammonium borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7942 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22694-75-3, 27522-09-4 | |

| Record name | Ammonium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022694753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), ammonium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AMMONIUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311C671BKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ammonium Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of various ammonium (B1175870) borate (B1201080) compounds. Ammonium borates are a class of inorganic compounds formed from the reaction of boric acid with ammonia (B1221849). The specific type of borate anion present in the structure depends on the reaction conditions, such as pH and concentration. This guide will focus on the most common forms: ammonium metaborate (B1245444), ammonium tetraborate (B1243019), and ammonium pentaborate.

General Chemical Properties

Ammonium borate compounds are typically white, crystalline solids that are soluble in water. Their aqueous solutions are generally slightly alkaline. The term "this compound" can refer to several stoichiometrically distinct compounds, each with unique properties. The equilibrium between different polyborate anions in aqueous solution is pH-dependent. In acidic to neutral solutions, boric acid and pentaborate ions are prevalent, while in more alkaline conditions, tetraborate and metaborate ions become more stable.[1][2][3]

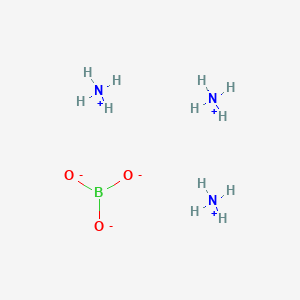

Below is a diagram illustrating the relationship between the common forms of this compound and their general properties.

Quantitative Data Summary

The following tables summarize the key quantitative chemical properties of ammonium metaborate, ammonium tetraborate, and ammonium pentaborate.

Table 1: Molecular and Physical Properties

| Property | Ammonium Metaborate | Ammonium Tetraborate Tetrahydrate | Ammonium Pentaborate Tetrahydrate |

| Molecular Formula | NH₄BO₂ | (NH₄)₂B₄O₇·4H₂O | NH₄B₅O₈·4H₂O |

| Molecular Weight ( g/mol ) | 60.85[4] | 263.38[5] | 272.15[6] |

| Appearance | - | Colorless crystals[7] | White crystalline granules[8] |

| Crystal System | - | Tetragonal[9] | Monoclinic |

Table 2: Solubility in Water

| Compound | Temperature (°C) | Solubility ( g/100 g H₂O) |

| Ammonium Tetraborate | 0 | 3.75 (anhydrous basis)[10] |

| 25 | 9.00 (anhydrous basis)[10] | |

| 50 | 21.2 (anhydrous basis)[10] | |

| 90 | 52.7 (anhydrous basis)[10] | |

| Ammonium Pentaborate | 0 | 5.4 |

| 10 | 7.3 | |

| 20 | 9.6 | |

| 30 | 12.4 | |

| 40 | 15.5 | |

| 50 | 19.6 | |

| 60 | 24.8 | |

| 80 | 35.9 | |

| 90 | 41.2 |

Table 3: pH of Aqueous Solutions

| Compound | Concentration | pH |

| Ammonium Tetraborate | Wide range of concentrations | ~8.8[7] |

| Ammonium Pentaborate | 0.1% | 8.48 |

| 1.0% | 8.35 | |

| 5.0% | 7.74 |

Thermal Decomposition

Ammonium borates decompose upon heating, typically in a multi-step process involving dehydration followed by deamination (loss of ammonia).

-

Ammonium Pentaborate: It is stable up to about 110°C (230°F), at which point it loses water of crystallization.[8] Further heating leads to the release of the remaining water and decomposition into boric oxide and ammonia.[8] The decomposition process involves two main steps: dehydration and deamination.[11] The dehydration process for ammonium pentaborate octahydrate occurs in a narrow range of 165-175°C, while deamination happens between 310-335°C.[11]

-

Ammonium Tetraborate: The thermal decomposition of ammonium tetraborate tetrahydrate also proceeds through dehydration and deamination steps.[11]

Reactivity

Aqueous Equilibrium

In aqueous solutions, various borate species exist in equilibrium, and the predominant species is dependent on the pH of the solution. The main species include boric acid (B(OH)₃), tetrahydroxyborate ([B(OH)₄]⁻), triborate ([B₃O₃(OH)₄]⁻), tetraborate ([B₄O₅(OH)₄]²⁻), and pentaborate ([B₅O₆(OH)₄]⁻).[1]

Reaction with Acids

Ammonium borates react with strong acids to form boric acid and the corresponding ammonium salt of the acid. For example, the reaction of ammonium metaborate with hydrochloric acid can be represented as:

NH₄BO₂ + HCl + H₂O → H₃BO₃ + NH₄Cl[12]

Similarly, the reaction of a tetraborate with a strong acid like hydrochloric acid yields boric acid and the corresponding salt:

(NH₄)₂B₄O₇ + 2HCl + 5H₂O → 4H₃BO₃ + 2NH₄Cl

Reaction with Bases

Reaction with a strong base, such as sodium hydroxide, will liberate ammonia gas and form the corresponding sodium borate salt. For instance, the reaction with ammonium tetraborate can be written as:

(NH₄)₂B₄O₇ + 2NaOH → Na₂B₄O₇ + 2NH₃(g) + 2H₂O

Experimental Protocols

Determination of Water Solubility (Flask Method - adapted from OECD 105)

This protocol is suitable for substances with a solubility greater than 10⁻² g/L.[13][14][15][16]

Workflow Diagram:

Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the main experiment.

-

Equilibration: An excess amount of the this compound salt is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Sampling and Phase Separation: After equilibration, agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn. To ensure the removal of any suspended microcrystals, the sample is centrifuged.

-

Analysis: The concentration of the dissolved this compound in the clear supernatant is determined by a suitable analytical method. This could involve gravimetric analysis after evaporation of the solvent, or a titrimetric method. For borates, a common method is titration with a standardized acid.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g of water).

Thermogravimetric Analysis (TGA) (adapted from ASTM E1131)

This protocol outlines the general procedure for analyzing the thermal decomposition of ammonium borates.[17]

Workflow Diagram:

Methodology:

-

Instrument Setup and Calibration: A thermogravimetric analyzer is calibrated for both temperature and mass according to the manufacturer's instructions.

-

Sample Preparation: A small, representative sample of the this compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina (B75360) or platinum).[18]

-

TGA Measurement: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C) under a controlled atmosphere, typically an inert gas like nitrogen, to study decomposition without oxidation.

-

Data Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve (a plot of mass percent versus temperature) is analyzed to determine the onset and completion temperatures of decomposition stages. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate for each decomposition step. The mass loss at each stage corresponds to the loss of water and ammonia.

References

- 1. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ammonium metaborate | BH4NO2 | CID 10153981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Ammonium pentaborate =99 12046-04-7 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. This compound [drugfuture.com]

- 10. AMMONIUM TETRABORATE TETRAHYDRATE CAS#: 12228-87-4 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. webqc.org [webqc.org]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Borate Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and experimental protocols for ammonium (B1175870) borate (B1201080) compounds, with a focus on ammonium pentaborate and diammonium tetraborate (B1243019).

Introduction to Ammonium Borate Compounds

Ammonium borates are a class of inorganic compounds that have garnered significant attention due to their diverse applications in various industrial and scientific fields.[1] These compounds are salts formed from the reaction of a boron-containing acid (like boric acid) and ammonia (B1221849). Their utility spans from being flame retardants and corrosion inhibitors to their use in electrolytic capacitors and as reagents in the synthesis of other boron-containing materials.[2][3][4][5][6] The structural chemistry of borates is notably rich, with boron atoms capable of adopting both trigonal and tetrahedral coordination, leading to a wide variety of complex anionic structures.[7] This guide will delve into the synthesis and detailed characterization of two common and commercially important ammonium borates: ammonium pentaborate and diammonium tetraborate.

Synthesis of this compound Compounds

The synthesis of this compound compounds typically involves the controlled reaction of boric acid with ammonia in an aqueous solution.[2][8] The specific compound formed is dependent on the stoichiometry of the reactants and the reaction conditions.

Synthesis of Ammonium Pentaborate (NH₄B₅O₈·4H₂O)

Ammonium pentaborate is synthesized through a controlled reaction between boric acid and ammonia in water.[2][8]

Experimental Protocol: Synthesis of Ammonium Pentaborate

A detailed method for the production of ammonium pentaborate involves the following steps:

-

Reaction Setup: Weigh 28 kg of concentrated ammonia water and place it in a stainless steel reactor.

-

Addition of Boric Acid: Slowly add 45 kg of purified boric acid to the ammonia water while stirring continuously.

-

Temperature Control: Maintain the reaction temperature at 35±2°C. The slow addition of boric acid is crucial to control the exothermic nature of the reaction.

-

Reaction Completion: Continue stirring until the boric acid is completely dissolved and the solution becomes clear.

-

Crystallization: Stop the stirring and heating to allow the ammonium pentaborate to crystallize out of the solution.

-

Isolation and Drying: The resulting crystals are then isolated by filtration and dried to obtain the final product.

Synthesis of Diammonium Tetraborate ((NH₄)₂B₄O₇·4H₂O)

Diammonium tetraborate can be prepared by the reaction of boric acid with an aqueous solution of ammonia.[3][9]

Experimental Protocol: Synthesis of Diammonium Tetraborate

The following protocol can be used for the synthesis of diammonium tetraborate tetrahydrate:

-

Reactant Preparation: For the preparation of 100g of ammonium tetraborate tetrahydrate, 106.45 g of 25% ammonia solution and 93.91 g of boric acid are required.[9]

-

Reaction: Add the hot boric acid to a flask. Slowly add the ammonium compound with stirring. The reaction is exothermic and may cause the solution to boil.[9]

-

Crystallization: After the reaction ceases, filter the hot solution. Allow the filtrate to cool slowly to promote the growth of crystals.[9]

-

Product Recovery: Collect the crystals by filtration, wash with a small amount of cold water, and air dry.

Below is a workflow diagram for the general synthesis of this compound compounds.

Characterization of this compound Compounds

A variety of analytical techniques are employed to characterize the structure, composition, and thermal properties of this compound compounds.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the crystal structure of a material. For this compound compounds, XRD is used to identify the crystalline phases present and to determine their lattice parameters. For instance, single-crystal X-ray diffraction has been used to elucidate the monoclinic crystal structure of ammonioborite.[10] The powder XRD patterns are also crucial for routine phase identification and purity assessment of synthesized materials.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of this compound compounds. The thermal decomposition of ammonium pentaborate octahydrate occurs in two main steps: dehydration followed by deamination.[11] TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating exothermic or endothermic transitions. For ammonium pentaborate, dehydration is observed as an endothermic process, as is the subsequent deamination.[11]

Spectroscopic Methods (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the chemical bonds and functional groups present in a molecule. In ammonium borates, these techniques can distinguish between the trigonal (BO₃) and tetrahedral (BO₄) boron units within the polyborate anions.[12][13] The presence of ammonium ions (NH₄⁺) and water of hydration is also readily identified by their characteristic vibrational modes.

Data Presentation

The following tables summarize key quantitative data for ammonium pentaborate and diammonium tetraborate.

Table 1: Physicochemical Properties of this compound Compounds

| Property | Ammonium Pentaborate Tetrahydrate | Diammonium Tetraborate Tetrahydrate |

| Chemical Formula | NH₄B₅O₈·4H₂O | (NH₄)₂B₄O₇·4H₂O[14] |

| Molecular Weight | 272.15 g/mol [2] | 263.38 g/mol [14] |

| Appearance | White crystalline granules[2] | Colorless crystals[5] |

| Crystal System | Monoclinic[15] | Tetragonal[9] |

| Solubility | Soluble in water, insoluble in alcohol[15] | Good solubility in water[3] |

| Decomposition | Decomposes above 90°C[15] | Decomposes at 87°C[9] |

Table 2: Theoretical Chemical Composition

| Component | Ammonium Pentaborate Tetrahydrate (%)[2] | Diammonium Tetraborate Tetrahydrate (%)[14] |

| Boric Oxide (B₂O₃) | 63.95 | 52.3 - 53.5[6] |

| Ammonium Oxide ((NH₄)₂O) | 9.57 | - |

| Ammonia (NH₃) | - | 12.3 - 13.5[6] |

| Water of Crystallization (H₂O) | 26.48 | - |

| Nitrogen (N) | - | 3.04 |

| Boron (B) | - | 17.33 |

| Hydrogen (H) | - | 10.29 |

| Oxygen (O) | - | 69.34 |

Table 3: Thermal Decomposition Data

| Compound | Decomposition Step | Temperature Range (°C) |

| Ammonium Pentaborate Octahydrate | Dehydration | 165-175[11] |

| Deamination | 310-335[11] | |

| Diammonium Tetraborate Tetrahydrate | Dehydration | 70-250[11] |

| Deamination | 310-335[11] |

Below is a diagram illustrating the logical relationship of the characterization techniques.

Applications

While direct applications in drug development are not extensively documented, the unique properties of ammonium borates make them relevant in broader materials science and chemical synthesis, which can be foundational to pharmaceutical manufacturing and formulation.

-

Flame Retardants: Ammonium borates are effective flame retardants for cellulosic materials and polymers.[2][3][5] They promote char formation, which acts as a barrier to combustion.[2]

-

Electrolytic Capacitors: High-purity ammonium pentaborate is used in the manufacturing of electrolytic capacitors.[2][4]

-

Corrosion Inhibition: They are incorporated into water treatment chemicals to protect ferrous metals from oxidation.[2]

-

Fluxes: In metallurgy, they serve as excellent solvents for metallic oxides at high temperatures, making them useful in welding, soldering, and brazing fluxes.[2][4]

-

Synthesis of Advanced Materials: Ammonium borates can be used as precursors for the synthesis of other boron-containing materials, such as boron-nitrogen co-doped porous carbon for supercapacitors.[15]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound compounds, with a focus on ammonium pentaborate and diammonium tetraborate. The experimental protocols for their synthesis are well-established, and a suite of analytical techniques, including XRD, thermal analysis, and vibrational spectroscopy, are essential for their complete characterization. The quantitative data presented in a tabular format allows for easy comparison of their properties. While their direct role in drug development is not prominent, their diverse applications in materials science and as chemical reagents underscore their importance in various scientific and industrial domains.

References

- 1. researchgate.net [researchgate.net]

- 2. borax.com [borax.com]

- 3. chembk.com [chembk.com]

- 4. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ammonium pentaborate - Wikipedia [en.wikipedia.org]

- 9. Ammonium tetraborate - Crystal growing [en.crystalls.info]

- 10. minsocam.org [minsocam.org]

- 11. researchgate.net [researchgate.net]

- 12. elibrary.ru [elibrary.ru]

- 13. researchgate.net [researchgate.net]

- 14. Ammonium tetraborate tetrahydrate | 12228-87-4 | Benchchem [benchchem.com]

- 15. Page loading... [guidechem.com]

An In-depth Technical Guide to the Crystalline Forms of Ammonium Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different known crystalline forms of ammonium (B1175870) borate (B1201080). The document details their synthesis, structural characteristics, thermal properties, and spectroscopic signatures. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key synthesis and characterization techniques are provided. Furthermore, logical relationships in synthesis and decomposition pathways are visualized using diagrams.

Introduction to Ammonium Borates

Ammonium borates are a class of inorganic compounds formed from the reaction of boric acid with ammonia (B1221849). These compounds exist in various crystalline forms, primarily as hydrated polyborate salts. The specific crystalline phase obtained is dependent on factors such as the molar ratio of reactants, temperature, and concentration. The most commonly encountered forms include ammonium tetraborate (B1243019) and ammonium pentaborate, each with different degrees of hydration. These materials find applications as flame retardants, corrosion inhibitors, and in the manufacturing of electrolytic capacitors. A thorough understanding of their different crystalline forms is crucial for optimizing their properties for specific applications.

Crystalline Forms of Ammonium Borate

Several crystalline forms of this compound have been identified and characterized. The primary forms discussed in this guide are:

-

Ammonium Tetraborate Tetrahydrate ((NH₄)₂B₄O₇·4H₂O)

-

Ammonium Pentaborate Tetrahydrate (NH₄B₅O₈·4H₂O)

-

Ammonium Pentaborate Octahydrate (NH₄B₅O₈·8H₂O)

-

Ammonium Heptaborate

Physicochemical Properties

The fundamental physicochemical properties of the common crystalline forms of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Crystalline Forms

| Property | Ammonium Tetraborate Tetrahydrate | Ammonium Pentaborate Tetrahydrate | Ammonium Pentaborate Octahydrate |

| Chemical Formula | (NH₄)₂B₄O₇·4H₂O[1] | NH₄B₅O₈·4H₂O[2] | NH₄B₅O₈·8H₂O[2] |

| Molar Mass ( g/mol ) | 263.37[1] | 272.15 | 344.21[3] |

| Appearance | Colorless crystals[1] | White crystalline granules[4] | White crystalline solid[5] |

| Crystal System | Tetragonal[1] | Monoclinic | Orthorhombic |

| Density (g/cm³) | 1.58[1] | - | - |

| Solubility in Water | Soluble[1] | Soluble[2] | Highly soluble[5] |

| Solubility in Alcohol | - | Insoluble[6] | Insoluble[5] |

Crystallographic Data

The crystal structure of ammonium borates is characterized by complex polyborate anions held together by ammonium cations and water molecules through hydrogen bonding. The specific arrangement of these units defines the crystal system and lattice parameters for each crystalline form. A summary of available crystallographic data is presented in Table 2.

Table 2: Crystallographic Data for this compound Crystalline Forms

| Parameter | Ammonium Tetraborate Tetrahydrate | Ammonium Pentaborate Tetrahydrate |

| Crystal System | Tetragonal[1] | Monoclinic |

| Space Group | - | Pn |

| a (Å) | - | - |

| b (Å) | - | - |

| c (Å) | - | - |

| α (°) | 90[1] | 90 |

| β (°) | 90[1] | - |

| γ (°) | 90[1] | 90 |

| Volume (ų) | - | - |

| Z | - | - |

Synthesis of Crystalline Ammonium Borates

The synthesis of specific crystalline forms of this compound is highly dependent on the reaction conditions. The general principle involves the reaction of boric acid with an aqueous solution of ammonia.

General Synthesis Workflow

The logical workflow for the synthesis of ammonium borates can be visualized as a sequence of steps starting from the raw materials to the final crystalline product.

Experimental Protocols

This protocol is adapted from a method describing the reaction between boric acid and ammonia.[1]

Materials:

-

Boric acid (H₃BO₃)

-

Concentrated ammonia solution (e.g., 25% NH₃)

-

Deionized water

Procedure:

-

Slowly add a stoichiometric amount of boric acid to a stirred, concentrated ammonia solution in a reaction vessel.

-

Control the temperature of the reaction mixture, as the reaction is exothermic. For the tetrahydrate, maintaining a temperature around 35°C is often cited.[6]

-

Continue stirring until all the boric acid has dissolved and the solution becomes clear.

-

Cool the resulting solution slowly to induce crystallization. The rate of cooling can influence crystal size and purity.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the crystals at room temperature or in a desiccator to obtain the final product.

The synthesis of ammonium pentaborate generally follows a similar procedure to the tetraborate, with adjustments in the stoichiometry and crystallization conditions to favor the formation of the pentaborate anion.[2][6]

Materials:

-

Boric acid (H₃BO₃)

-

Concentrated ammonia solution

-

Deionized water

Procedure:

-

Dissolve boric acid in a concentrated ammonia solution with stirring. The molar ratio of boric acid to ammonia will determine the type of polyborate anion formed. For pentaborate, a higher ratio of boric acid is typically used.

-

Gently heat the solution to ensure complete dissolution of the reactants.

-

Allow the solution to cool to room temperature for the crystallization of the tetrahydrate form. For the octahydrate, crystallization at lower temperatures may be favored.

-

Filter the formed crystals and wash them with a minimal amount of cold deionized water.

-

Dry the crystals under ambient conditions.

Thermal Decomposition

This compound hydrates undergo thermal decomposition in a multi-step process, typically involving dehydration followed by deammoniation and the eventual formation of boric oxide.

Thermal Decomposition Pathway

The general pathway for the thermal decomposition of hydrated ammonium borates involves the sequential loss of water and ammonia.

Thermal Analysis Data

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide quantitative data on the decomposition process.

Table 3: Thermal Decomposition Data for this compound Hydrates

| Crystalline Form | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Ammonium Tetraborate Tetrahydrate | 1 | 70-250 | - | Dehydration[7] |

| 2 | 310-335 | - | Deammoniation[1] | |

| Ammonium Pentaborate Octahydrate | 1 | 165-175 | - | Dehydration[7] |

| 2 | 310-335 | - | Deammoniation[1] |

Specific mass loss percentages are dependent on the experimental conditions and are not consistently reported across the literature.

Spectroscopic Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for the characterization of this compound crystalline forms. The spectra provide information on the types of borate anions present (trigonal BO₃ and tetrahedral BO₄ units) and the presence of ammonium ions and water molecules.

FTIR Spectroscopy

The FTIR spectra of hydrated ammonium borates exhibit characteristic absorption bands corresponding to the vibrations of the polyborate network, ammonium ions, and water molecules.

Table 4: Key FTIR Absorption Bands for Hydrated Ammonium Borates

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3400 | O-H stretching (water) |

| ~3200 | N-H stretching (ammonium) |

| ~1630 | H-O-H bending (water) |

| ~1430 | N-H bending (ammonium) |

| 1300-1500 | Asymmetric B-O stretching (BO₃)[8] |

| 950-1100 | Asymmetric B-O stretching (BO₄)[9] |

| 850-950 | Symmetric B-O stretching (BO₃)[8] |

| 700-800 | B-O-B bending |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, with distinct bands for the symmetric vibrations of the borate anions.

Table 5: Key Raman Bands for Hydrated Ammonium Borates

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3200 | N-H stretching (ammonium) |

| ~1030 | B-O stretching (trigonal and tetrahedral)[10] |

| ~780 | B-O-B ring breathing |

| ~620 | Bending modes of trigonal and tetrahedral boron[10] |

| ~516 | Symmetric pulse vibration of polyborate anions[8] |

Experimental Protocols for Characterization

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters of the this compound crystalline forms.

Instrumentation: Powder or single-crystal X-ray diffractometer.

Procedure (Powder XRD):

-

Finely grind a small sample of the crystalline this compound.

-

Mount the powdered sample on a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed).

-

Collect the diffraction pattern over the desired 2θ range.

-

Analyze the resulting diffractogram to identify the crystalline phases present by comparing with standard diffraction patterns (e.g., from the ICDD database).

-

Perform indexing and Rietveld refinement to determine the unit cell parameters.

Thermal Analysis (TGA/DTA)

Objective: To investigate the thermal stability and decomposition behavior of the this compound hydrates.

Instrumentation: Thermogravimetric Analyzer (TGA) and/or Differential Thermal Analyzer (DTA).

Procedure:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a sample pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan in the TGA/DTA furnace.

-

Program the instrument with the desired temperature profile, including the starting temperature, heating rate (e.g., 10 °C/min), and final temperature.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Start the analysis and record the mass change (TGA) and temperature difference (DTA) as a function of temperature.

-

Analyze the resulting curves to determine the temperatures of dehydration, deammoniation, and final decomposition.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound crystals.

Instrumentation: FTIR spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in the sample.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric vibrations.

Instrumentation: Raman spectrometer.

Procedure:

-

Place a small amount of the crystalline sample on a microscope slide or in a capillary tube.

-

Focus the laser beam onto the sample.

-

Set the instrument parameters, including the laser wavelength, power, and acquisition time.

-

Collect the Raman spectrum over the desired wavenumber range.

-

Analyze the spectrum to identify the characteristic Raman bands of the this compound sample.

Conclusion

This technical guide has provided a detailed overview of the different crystalline forms of this compound, with a focus on ammonium tetraborate and pentaborate hydrates. The synthesis, structural properties, thermal decomposition, and spectroscopic characteristics have been discussed and supported by tabulated quantitative data and detailed experimental protocols. The provided diagrams illustrate the logical workflows for synthesis and decomposition. This comprehensive information serves as a valuable resource for researchers and professionals working with these materials, enabling a better understanding and utilization of their diverse crystalline forms. Further research could focus on obtaining more complete crystallographic data for all identified forms and exploring the phase diagram of the this compound-water system in greater detail.

References

- 1. Ammonium tetraborate - Crystal growing [en.crystalls.info]

- 2. Ammonium pentaborate - Wikipedia [en.wikipedia.org]

- 3. Ammonium penta-borate octahydrate | B5H20NO16 | CID 129775267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. borax.com [borax.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectra of the Hydrated Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Raman spectroscopy of the borate mineral ameghinite NaB3O3(OH)4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Ammonium Borate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ammonium (B1175870) borate (B1201080) in aqueous solutions. Understanding these properties is critical for applications ranging from chemical synthesis and materials science to pharmaceutical formulations where borate-containing compounds are utilized. This document presents quantitative solubility data, explores the factors influencing stability, details decomposition pathways, and provides comprehensive experimental protocols for analysis.

Executive Summary

Ammonium borates are a group of inorganic compounds with varying solubility and stability in aqueous solutions, largely dependent on the specific borate anion present, temperature, and pH. This guide focuses on the most common forms, ammonium pentaborate and ammonium tetraborate (B1243019). While generally soluble in water, their solutions can be prone to hydrolysis and the release of ammonia (B1221849), affecting pH and solution composition over time. This document serves as a practical resource for professionals requiring a deep understanding of the aqueous behavior of ammonium borates.

Solubility of Ammonium Borates

The solubility of ammonium borates in water is a key parameter for their application. The two most common forms exhibit distinct solubility profiles as a function of temperature.

Ammonium Pentaborate

Ammonium pentaborate ((NH₄)₂B₁₀O₁₆·8H₂O or NH₄B₅O₈·4H₂O) is a commercially significant ammonium borate.[1] Its solubility in water increases with temperature.

Table 1: Solubility of Ammonium Pentaborate in Water [2][3][4]

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 5.4 |

| 10 | 7.3 |

| 20 | 9.6 |

| 25 | 10.9[2] |

| 30 | 12.4 |

| 40 | 15.5 |

| 50 | 19.6 |

| 60 | 24.8 |

| 70 | 30.5 |

| 80 | 35.9 |

| 90 | 41.2 |

| 100 | ~50 (estimated) |

Ammonium Tetraborate

Ammonium tetraborate ((NH₄)₂B₄O₇·4H₂O) is another common form of this compound.[5][6][7] Its solubility in water also demonstrates a positive correlation with temperature.

Table 2: Solubility of Ammonium Tetraborate Tetrahydrate in Water [8]

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | ~5.2 |

| 10 | 5.3 |

| 20 | 7.27 |

| 25 | ~12.5 |

| 50 | Data not readily available |

| 100 | Data not readily available |

Note: Solubility data can vary slightly between sources due to experimental conditions and the specific hydrate (B1144303) form.

Stability of this compound in Aqueous Solutions

The stability of this compound solutions is influenced by several factors, primarily pH, temperature, and concentration. The underlying chemistry involves the hydrolysis of borate ions and the equilibrium between ammonia and the ammonium ion.

Factors Influencing Stability

The key factors governing the stability of this compound solutions are interconnected.

Factors influencing the stability of aqueous this compound solutions.

-

pH: The pH of the solution is the most critical factor. Boric acid is a weak acid, and the equilibrium between its various polyborate forms is pH-dependent. The ammonium/ammonia equilibrium (pKa ≈ 9.25) is also governed by pH. A decrease in pH will favor the formation of boric acid and ammonium ions, while an increase in pH will lead to the formation of various borate anions and free ammonia. The release of volatile ammonia at higher pH can lead to a gradual decrease in pH and changes in the solution's composition over time. Aqueous solutions of ammonium pentaborate show a slight decrease in pH with increasing concentration.[9]

-

Temperature: Elevated temperatures accelerate the rate of hydrolysis and the volatilization of ammonia from the solution.[9] This can lead to a more rapid degradation of the this compound solution. Solid ammonium pentaborate is stable up to about 110°C, at which point it begins to decompose.[9]

-

Concentration: The concentration of the this compound solution can influence the equilibrium of borate species. At higher concentrations, more complex polyborate ions can form.

Decomposition Pathways

In aqueous solutions, the primary decomposition pathway for ammonium borates is through hydrolysis. This process involves the reaction of the borate anion with water to form boric acid and hydroxide (B78521) ions, which in turn affects the ammonium/ammonia equilibrium.

Generalized decomposition pathway of this compound in aqueous solution.

The hydrolysis of the tetraborate ion, for instance, can be represented by the following equilibrium:

B₄O₇²⁻ + 7H₂O ⇌ 2B(OH)₃ + 2B(OH)₄⁻

The presence of hydroxide ions from this and other borate equilibria will shift the ammonium equilibrium towards the formation of free ammonia:

NH₄⁺ + OH⁻ ⇌ NH₃ + H₂O

The loss of volatile ammonia from the solution will drive these equilibria, leading to a gradual decrease in pH and a change in the speciation of borate in the solution.

Experimental Protocols

To accurately assess the solubility and stability of this compound solutions, rigorous experimental protocols are necessary.

Protocol for Determining Solubility as a Function of Temperature

This protocol outlines a method for determining the solubility of an this compound salt at various temperatures.

Experimental workflow for determining the solubility of this compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the this compound salt to a known volume of deionized water in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Equilibration: Set the temperature of the circulating bath connected to the jacketed vessel to the desired temperature. Allow the solution to stir for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Sampling: Stop the stirring and allow the solid to settle. Withdraw a known volume of the clear supernatant using a pre-heated volumetric pipette to prevent crystallization upon cooling.

-

Gravimetric Analysis:

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Weigh the dish with the solution to determine the mass of the solution.

-

Carefully evaporate the water in a drying oven set at a temperature below the decomposition temperature of the salt (e.g., 80°C) until a constant weight is achieved.

-

Weigh the dish with the dry residue.

-

-

Calculation:

-

Mass of water = (Mass of dish + solution) - (Mass of dish + dry residue)

-

Mass of dissolved salt = Mass of dry residue

-

Solubility ( g/100 g H₂O) = (Mass of dissolved salt / Mass of water) * 100

-

-

Repeat: Repeat the procedure for different temperatures to construct a solubility curve.

Protocol for Assessing Aqueous Stability

This protocol provides a framework for a long-term stability study of an this compound solution.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in deionized water.

-

Storage Conditions: Aliquot the solution into several sealed containers (e.g., glass vials with airtight caps). Store the containers at different controlled temperatures (e.g., 4°C, 25°C, and 40°C). Protect the samples from light.

-

Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis at Each Time Point: At each designated time point, retrieve a sample from each storage temperature and perform the following analyses:

-

pH Measurement: Measure the pH of the solution using a calibrated pH meter.

-

Quantification of Ammonium Ion: Determine the concentration of the ammonium ion. A common method is the titrimetric method .

-

Principle: The sample is first distilled to separate the ammonia from interfering substances. The distillate is collected in a boric acid solution, and the resulting this compound is titrated with a standard strong acid.[10]

-

Procedure Outline:

-

Place a known volume of the sample in a distillation flask.

-

Add a borate buffer and distill the ammonia into a receiving flask containing boric acid and a mixed indicator.[11]

-

Titrate the contents of the receiving flask with a standardized solution of a strong acid (e.g., HCl or H₂SO₄) until the indicator changes color.

-

Calculate the ammonia concentration based on the volume of titrant used.

-

-

-

Quantification of Borate Species: Determine the total borate concentration. Ion chromatography is a suitable method.

-

Principle: Borate can be complexed with a polyol like mannitol (B672) or sorbitol to form a more strongly acidic complex that can be separated and detected by ion chromatography with conductivity detection.[12][13][14]

-

Procedure Outline:

-

Prepare an eluent containing a polyol (e.g., mannitol) and a weak base.

-

Inject a known volume of the sample (appropriately diluted) into the ion chromatograph.

-

The borate-polyol complex is separated on an anion-exchange column.

-

The concentration is determined by comparing the peak area to a calibration curve prepared from boric acid standards.

-

-

-

Appearance: Visually inspect the solution for any changes in color, clarity, or the formation of precipitate.

-

-

Data Analysis: Plot the concentration of ammonium and borate, as well as the pH, as a function of time for each storage temperature. Determine the degradation rate, if any.

Conclusion

The solubility and stability of this compound in aqueous solutions are complex phenomena governed by a delicate interplay of temperature, pH, and concentration. While ammonium pentaborate and tetraborate are readily soluble in water, their solutions are susceptible to hydrolysis and the subsequent loss of ammonia, leading to changes in solution properties over time. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics, supported by robust experimental data, is essential for the successful application of these compounds. The protocols provided in this guide offer a framework for obtaining reliable and reproducible data to inform formulation development, chemical processing, and other scientific endeavors.

References

- 1. repository.seafdec.org [repository.seafdec.org]

- 2. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]

- 3. americanelements.com [americanelements.com]

- 4. Ammonium pentaborate - Wikipedia [en.wikipedia.org]

- 5. Ammonium tetraborate tetrahydrate | 12228-87-4 | Benchchem [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. 12228-87-4 CAS MSDS (AMMONIUM TETRABORATE TETRAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Ammonium tetraborate - Crystal growing [en.crystalls.info]

- 9. borax.com [borax.com]

- 10. nemi.gov [nemi.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. Ion chromatographic determination of borate in aqueous samples together with other common anions - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. IC method for trace borate determination in high-purity waters | Separation Science [sepscience.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ammonium (B1175870) borates, focusing on ammonium pentaborate and ammonium tetraborate (B1243019). The document details the multi-stage decomposition processes, intermediate products, and final residues. Quantitative data from thermal analysis techniques are presented in structured tables for comparative analysis. Detailed experimental protocols for key analytical methods are also provided to aid in the replication and further investigation of these thermal behaviors.

Introduction

Ammonium borates are a group of inorganic compounds with applications in various fields, including as flame retardants, corrosion inhibitors, and in the synthesis of other boron-containing materials.[1] Understanding their thermal decomposition behavior is crucial for their effective application, particularly in high-temperature environments. This guide elucidates the complex thermal degradation pathways of two common forms: ammonium pentaborate and ammonium tetraborate.

The thermal decomposition of hydrated ammonium borates typically proceeds in a stepwise manner, involving initial dehydration followed by deamination at higher temperatures. The final decomposition product is generally boric oxide (B₂O₃), though the specific intermediates and transition temperatures can vary depending on the specific borate (B1201080) and the experimental conditions.[2]

Thermal Decomposition Mechanism

The thermal decomposition of ammonium borates is characterized by a series of endothermic processes, primarily the loss of water of hydration and ammonia (B1221849).

Ammonium Pentaborate (APB)

Ammonium pentaborate, commonly available as a tetrahydrate ((NH₄)B₅O₈·4H₂O) or octahydrate ((NH₄)B₅O₈·8H₂O), decomposes in two principal stages.[2]

-

Dehydration: The initial stage involves the loss of water molecules. For ammonium pentaborate octahydrate, this dehydration process occurs in a narrow temperature range of approximately 165-175°C.[3]

-

Deamination: Following dehydration, the second stage is characterized by the loss of ammonia, which occurs at higher temperatures, typically between 310-335°C.[3]

Upon further heating, the remaining boron-oxygen framework rearranges to form boric oxide (B₂O₃).

Ammonium Tetraborate Tetrahydrate (ATT)

Ammonium tetraborate tetrahydrate ((NH₄)₂B₄O₇·4H₂O) undergoes a more complex, three-stage decomposition process.[4]

-

Initial Dehydration: The first stage involves the loss of one mole of crystal water, occurring from room temperature up to approximately 70.6°C, with a corresponding endothermic peak in Differential Thermal Analysis (DTA) at 59.3°C.[4]

-

Secondary Dehydration and Partial Deamination: The second, more significant stage occurs between 70.6°C and 250°C. This stage involves the loss of the remaining three moles of water and one mole of ammonia, with a sharp endothermic peak observed at 109.99°C.[4]

-

Final Decomposition: The final stage of decomposition takes place between 250°C and 450°C, showing a broad endothermic peak at 334.83°C. This stage corresponds to the loss of the remaining water and ammonia from the decomposition of hydroxyl (OH) and ammonium (NH₄⁺) groups within the structure, ultimately yielding boric oxide (B₂O₃).[4] The total mass loss during the decomposition of ammonium tetraborate tetrahydrate up to 450°C is approximately 47.12%.[4]

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from the thermal analysis of ammonium pentaborate and ammonium tetraborate.

Table 1: Thermal Decomposition Data for Ammonium Pentaborate Octahydrate

| Decomposition Stage | Temperature Range (°C) | Key Events |

| 1 | 165 - 175 | Dehydration (Loss of H₂O)[3] |

| 2 | 310 - 335 | Deamination (Loss of NH₃)[3] |

Table 2: Thermal Decomposition Data for Ammonium Tetraborate Tetrahydrate

| Decomposition Stage | Temperature Range (°C) | DTA Peak Temperature (°C) | Mass Loss | Evolved Species |

| 1 | 25 - 70.6 | 59.3 (Endothermic)[4] | Loss of 1 mole of H₂O[4] | H₂O |

| 2 | 70.6 - 250 | 109.99 (Endothermic)[4] | Loss of 3 moles of H₂O and 1 mole of NH₃[4] | H₂O, NH₃ |

| 3 | 250 - 450 | 334.83 (Endothermic)[4] | Continuous loss of remaining H₂O and NH₃[4] | H₂O, NH₃ |

| Total | 25 - 450 | ~47.12% [4] |

Experimental Protocols

The following sections detail the methodologies for the key analytical techniques used to characterize the thermal decomposition of ammonium borates.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Simultaneous TGA/DTA is a powerful technique to study the thermal decomposition of materials by measuring the change in mass and the temperature difference between a sample and a reference as a function of temperature.

-

Instrumentation: A simultaneous TG/DTA thermal analyzer is employed.

-

Sample Preparation: A small amount of the ammonium borate sample (typically 5-15 mg) is accurately weighed and placed in a crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 40-200 mL/min) to prevent oxidative side reactions.[5]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate (e.g., 5-20 K/min).[4][5]

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, while the DTA curve shows the temperature difference (ΔT) against temperature, with endothermic and exothermic events appearing as peaks.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature, providing quantitative information about the enthalpy changes associated with thermal events.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is hermetically sealed in a sample pan (e.g., aluminum or platinum).

-

Atmosphere: The analysis is performed under a controlled atmosphere, usually an inert gas like nitrogen, with a constant flow rate.

-

Heating Program: The sample is subjected to a controlled temperature program, including heating and cooling cycles at a defined rate (e.g., 10 K/min).

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The area under a peak is integrated to determine the enthalpy change (ΔH) of the corresponding thermal event.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the chemical bonds present in the original material, intermediate products, and gaseous species evolved during decomposition.

-

For Solid Samples:

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The solid residue after heating to a specific temperature is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

For Evolved Gas Analysis (EGA-FTIR):

-

Instrumentation: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.

-

Procedure: As the sample is heated in the TGA, the evolved gases are continuously transferred to the gas cell of the FTIR spectrometer.

-

Data Acquisition: FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA experiment, allowing for the identification of gaseous products as a function of temperature.

-

X-ray Diffraction (XRD)

XRD is a primary technique for identifying the crystalline phases of the starting material, intermediates, and final residues of the thermal decomposition process.

-

Instrumentation: An X-ray diffractometer with a copper (Cu) Kα radiation source.

-

Sample Preparation: A powdered sample of the material at different stages of decomposition is mounted on a sample holder.

-

Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 10-80 degrees).

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present in the sample.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the thermal decomposition pathways of ammonium pentaborate and ammonium tetraborate, as well as a typical experimental workflow for their analysis.

References

An In-depth Technical Guide to Ammonium Borates: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium (B1175870) borates, focusing on their chemical identities, synthesis protocols, and key physicochemical properties. The information is intended to serve as a valuable resource for researchers and professionals involved in materials science, chemical synthesis, and formulation development.

Chemical Identity and Physicochemical Properties

Ammonium borates are a class of inorganic compounds formed from the reaction of boric acid with ammonia (B1221849). Depending on the stoichiometry of the reactants and the reaction conditions, various forms of ammonium borate (B1201080) can be synthesized, each with distinct properties and applications. The most common forms are ammonium metaborate, ammonium tetraborate (B1243019), and ammonium pentaborate, which can also exist in various hydrated states.

The following tables summarize the key identification and physicochemical data for these compounds.

Table 1: Chemical Identification of Common Ammonium Borates

| Compound Name | Molecular Formula | CAS Number | Molar Mass ( g/mol ) |

| Ammonium Metaborate | NH₄BO₂ | 13862-46-5 | 60.84 |

| Ammonium Tetraborate Tetrahydrate | (NH₄)₂B₄O₇·4H₂O | 12228-87-4 | 263.38 |

| Ammonium Pentaborate Tetrahydrate | NH₄B₅O₈·4H₂O | 12046-04-7 | 272.15 |

| Ammonium Pentaborate Octahydrate | NH₄B₅O₈·8H₂O | 12229-12-8 | 344.21 |

| Triazanium;borate | BH₁₂N₃O₃ | 11128-98-6, 12007-57-7, 22694-75-3 | 112.93[1] |

| Ammonium borate hydrate (B1144303) | BH₁₄N₃O₄ | - | 130.94[2] |

Table 2: Physicochemical Properties of Selected Ammonium Borates

| Property | Ammonium Tetraborate Tetrahydrate | Ammonium Pentaborate Tetrahydrate |

| Appearance | White crystalline powder | White crystalline granules[3] |

| Density (g/cm³) | 2.37 | 1.58[3] |

| Solubility in Water | Soluble | ~10.9% by weight at room temperature[3] |

| Decomposition Point | 87 °C | Stable to about 110°C[3] |

Experimental Protocols for Synthesis

The synthesis of ammonium borates generally involves the controlled reaction of boric acid and ammonia in an aqueous solution. The specific product obtained is dependent on the molar ratio of the reactants and the crystallization temperature.

Synthesis of Ammonium Tetraborate and Ammonium Pentaborate

This protocol describes a method for the simultaneous production of ammonium tetraborate and ammonium pentaborate.[4]

Materials:

-

Purified Boric Acid

-

Concentrated Ammonia Solution (28-30%)

-

Deionized Water

-

Stainless Steel Reactor with Stirring and Temperature Control

-

Filtration Apparatus

-

Drying Oven

Procedure for Ammonium Tetraborate:

-

Add 28 kg of concentrated ammonia water to the stainless steel reactor.

-

Slowly add 45 kg of purified boric acid to the ammonia water while stirring.

-

Maintain the reaction temperature at 35 ± 2°C.

-

Continue stirring until all the boric acid has dissolved and the solution is clear.

-

Stop stirring and heating. Cool the reactor with circulating water to 20°C.

-

Resume stirring until a significant amount of precipitate has formed.

-

Stop stirring and allow the mixture to sit overnight at a controlled temperature of 15 ± 2°C.

-

Collect the solid precipitate by filtration and allow it to dry naturally. The resulting product is ammonium tetraborate.

Procedure for Ammonium Pentaborate:

-

Combine the mother liquor from the ammonium tetraborate synthesis. This solution contains approximately 7% ammonium tetraborate.

-

Inject 49 kg of a 1:1 ammonia water solution into the mother liquor.

-

Slowly add 55 kg of purified boric acid under the same conditions as the tetraborate synthesis.

-

Once the boric acid is fully dissolved, stop heating and stirring.

-

Cool the reactor with cold water while stirring.

-

When the temperature is below 15°C, stop stirring and let it cool and sit overnight at a controlled temperature of 12 ± 2°C to allow for precipitation.

-

Collect the precipitate by filtration and dry it in an oven at 75°C to obtain ammonium pentaborate.

Synthesis of Ammonium Bis(malonato)borate

This protocol describes the synthesis of a more complex borate salt, ammonium bis(malonato)borate.[5]

Materials:

-

Malonic Acid

-

Boric Acid

-

Ammonium Carbonate

-

Double-Distilled Water

-

Glass Reaction Vessel

-

Heating and Stirring Apparatus

-

Filtration Apparatus

Procedure:

-

Dissolve a mixture of malonic acid, boric acid, and ammonium carbonate in a 4:2:1 molar ratio in double-distilled water with continuous stirring.

-

Gently heat the solution to 313–323 K to ensure complete dissolution, resulting in a clear, homogeneous mixture.

-

Allow the solution to cool to room temperature and filter to remove any particulate impurities.

-

Transfer the filtrate to a clean glass vessel covered with a perforated lid to control evaporation.

-

Place the vessel in a draft-free environment maintained at a temperature of 298–303 K.

-

Over a period of 60 days, slow evaporation of the solvent will lead to the growth of well-defined colorless blocks of ammonium bis(malonato)borate.

-

Carefully extract the crystals, rinse them with cold distilled water to remove surface impurities, and air-dry at room temperature.

Structural Relationships and Synthesis Pathway

The formation of different ammonium borates from boric acid and ammonia is a pH-dependent equilibrium process. The following diagram illustrates the general synthesis pathway and the relationship between the key reactants and products.

Caption: General synthesis pathway for different ammonium borates.

Thermal Decomposition

The thermal stability of ammonium borates is a critical property. For instance, ammonium pentaborate octahydrate undergoes a two-step thermal decomposition process. The initial step involves dehydration, followed by deamination at higher temperatures.[6] The deamination step for both ammonium tetraborate and ammonium pentaborate occurs between 310-335°C.[6] The dehydration of ammonium pentaborate occurs in a narrow range of 165-175°C, whereas for ammonium tetraborate, it happens over a broader range from 70-250°C.[6]

This guide provides foundational knowledge for the synthesis and characterization of various ammonium borates. For specific applications, further optimization of the described protocols and detailed analytical characterization are recommended.

References

- 1. This compound | BH12N3O3 | CID 161571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrate | BH14N3O4 | CID 129719171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium Pentaborate | Stabilization and protection | U.S. Borax [borax.com]

- 4. Page loading... [guidechem.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

Understanding the Borate-Ammonium Equilibrium in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the borate-ammonium equilibrium in aqueous solutions. A thorough understanding of this equilibrium is crucial in various scientific and industrial applications, including analytical chemistry, buffer formulation, and as a key reaction in nitrogen determination methods. This document provides a comprehensive overview of the core chemical reactions, quantitative equilibrium data, detailed experimental protocols for characterization, and visual representations of the involved pathways and workflows.

Core Principles of the Borate-Ammonium Equilibrium

The interaction between boric acid (H₃BO₃) and ammonia (B1221849) (NH₃) in an aqueous solution is primarily an acid-base reaction. Boric acid is a weak Lewis acid, accepting a hydroxide (B78521) ion from water to form the tetrahydroxyborate ion, [B(OH)₄]⁻, which in turn releases a proton[1][2]. Ammonia is a weak Brønsted-Lowry base that accepts a proton to form the ammonium (B1175870) ion (NH₄⁺)[3][4].

The primary equilibrium can be represented as:

H₃BO₃ + NH₃ ⇌ NH₄⁺ + [B(OH)₄]⁻

The position of this equilibrium is highly dependent on the pH of the solution, the concentration of the reactants, and the temperature.

In addition to this primary equilibrium, boric acid is known to form various polyborate species in solution, especially at higher concentrations. The formation of these polyborates is also a function of pH. The predominant species in solution can shift from boric acid and the tetrahydroxyborate ion to include triborate, tetraborate, and pentaborate ions as the pH and concentration change.

Quantitative Equilibrium Data

The equilibrium of the borate-ammonium system can be characterized by the acid dissociation constant (pKa) of boric acid and the base dissociation constant (pKb) of ammonia.

| Parameter | Value | Conditions | Reference |

| pKa of Boric Acid (H₃BO₃) | 9.24 | 25 °C in pure water | [2][5] |

| pKb of Ammonia (NH₃) | 4.75 | 25 °C | [3] |

| pKa of Ammonium Ion (NH₄⁺) | 9.25 | 25 °C (calculated from pKb of NH₃) | [6] |

The equilibrium constant (Keq) for the reaction between boric acid and ammonia can be calculated from the Ka of boric acid and the Kb of ammonia.

Keq = Ka(H₃BO₃) * Kb(NH₃) / Kw

Where Kw is the ion product of water (1.0 x 10⁻¹⁴ at 25 °C).

| Constant | Calculated Value |

| Ka of Boric Acid | 10⁻⁹·²⁴ ≈ 5.75 x 10⁻¹⁰ |

| Kb of Ammonia | 10⁻⁴·⁷⁵ ≈ 1.78 x 10⁻⁵ |

| Keq | (5.75 x 10⁻¹⁰ * 1.78 x 10⁻⁵) / 1.0 x 10⁻¹⁴ ≈ 1.02 |

This indicates that the reaction lies centrally, and the relative concentrations of reactants and products will be highly sensitive to changes in conditions.

Experimental Protocols for Characterization

Potentiometric Titration

Potentiometric titration is a highly effective method for determining the equilibrium characteristics of the borate-ammonium system.

Objective: To determine the equilibrium constant of the boric acid-ammonia reaction by titrating a solution of boric acid with a standardized solution of ammonia while monitoring the pH.

Materials:

-

pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10).

-

Magnetic stirrer and stir bar.

-

Buret (50 mL).

-

Beakers (250 mL).

-

Standardized ~0.1 M ammonia (NH₃) solution.

-

~0.1 M boric acid (H₃BO₃) solution.

-

Deionized water.

Procedure:

-

Preparation of Boric Acid Solution: Accurately weigh a known amount of boric acid and dissolve it in a known volume of deionized water to prepare an approximately 0.1 M solution.

-

Titration Setup: Pipette a precise volume (e.g., 50.0 mL) of the boric acid solution into a 250 mL beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

pH Measurement: Immerse the calibrated pH electrode in the boric acid solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Titration: Fill the buret with the standardized ammonia solution. Record the initial pH of the boric acid solution. Begin adding the ammonia solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration past the equivalence point, which is the point of the most rapid pH change. The equivalence point for this weak acid-weak base titration will be around pH 7.

-

Data Analysis: Plot the measured pH versus the volume of ammonia added. The equivalence point can be determined from the inflection point of the titration curve. The pKa of boric acid in the presence of ammonium ions can be determined at the half-equivalence point. From the titration data, the equilibrium concentrations of all species can be calculated to determine the equilibrium constant.

Spectroscopic Methods

11B Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for speciating boron in solution. Different borate (B1201080) species (B(OH)₃, [B(OH)₄]⁻, and various polyborates) have distinct chemical shifts, allowing for their quantitative analysis in the equilibrium mixture. This technique can provide direct evidence for the formation of different borate species as a function of pH and ammonia concentration[7][8].

Raman Spectroscopy: Raman spectroscopy can also be used to identify and quantify the different borate and ammonium species in solution. The vibrational modes of B-O and N-H bonds give rise to characteristic Raman bands, enabling the monitoring of changes in speciation as the equilibrium shifts[9][10].

Visualizing the Borate-Ammonium System

Chemical Equilibrium Pathway

Caption: Primary acid-base equilibrium in the borate-ammonium system.

Kjeldahl Method Workflow for Nitrogen Analysis

Caption: Workflow of the Kjeldahl method utilizing borate-ammonium reaction.

Conclusion

The borate-ammonium equilibrium is a dynamic system governed by fundamental acid-base principles and influenced by factors such as pH, concentration, and temperature. The formation of various borate and ammonium species in solution can be quantified using established equilibrium constants and characterized through experimental techniques like potentiometric titration and spectroscopy. A thorough understanding of this equilibrium is essential for its effective application in analytical chemistry and other scientific disciplines. This guide provides the foundational knowledge and practical methodologies for researchers and professionals working with this important chemical system.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Boric acid - Wikipedia [en.wikipedia.org]

- 3. Ammonia [commonorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. Acids & Fatty Acids - Boric Acid [unicareingredients.com]

- 6. brainly.com [brainly.com]

- 7. researchgate.net [researchgate.net]

- 8. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unraveling the Structural Intricacies of Ammonium Borates: A Theoretical and Experimental Perspective

A Technical Guide for Researchers in Materials Science and Drug Development

The multifaceted structures of ammonium (B1175870) borates, a class of compounds with significant industrial applications, have been a subject of considerable scientific inquiry. Theoretical and experimental investigations have progressively illuminated the complex interplay of covalent and ionic forces that dictate their diverse crystalline forms. This technical guide provides an in-depth analysis of the structural chemistry of various ammonium borate (B1201080) species, including ammonium pentaborate, tetraborate, and more complex anions. By integrating experimental crystallographic data with theoretical charge density analysis, we aim to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Probing the Crystalline Architecture: A Synthesis of Theoretical and Experimental Findings

The structural characterization of ammonium borates reveals a rich diversity of borate anions, each with a unique arrangement of trigonal BO₃ and tetrahedral BO₄ units. The ammonium cations play a crucial role in stabilizing these structures through extensive hydrogen bonding networks.

A pivotal study combining experimental X-ray diffraction with Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level has provided profound insights into the electronic structure of a pentaborate ion within an ammonium borate complex.[1][2] This work elucidated the nature of the B-O bonds, revealing a mixed covalent and ionic character through topological analysis of the charge density.[2] The net atomic charges and electrostatic potential isosurfaces derived from these calculations are instrumental in understanding the chemical reactivity and physical properties of these materials.[1][2]

Ammonium Pentaborate (NH₄B₅O₈)

Ammonium pentaborate is a well-characterized compound, existing in both anhydrous and hydrated forms.[3] The anhydrous form, NH₄B₅O₈, has been synthesized via thermal dehydration and its crystal structure determined from X-ray powder diffraction data.[4] The fundamental building block of the pentaborate anion is a double ring composed of two triborate rings, each containing one BO₄ tetrahedron and two BO₃ triangles.[4] These pentaborate groups interlink to form a double interpenetrating framework.[4]

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Anhydrous Ammonium Pentaborate | NH₄B₅O₈ | Orthorhombic | Not Specified | a = 7.58667, b = 12.00354, c = 14.71199 | [4] |

| Ammonium Pentaborate Tetrahydrate | NH₄B₅O₈·4H₂O | Orthorhombic | Not Specified | Data Not Available in Search Results | [3] |

Complex this compound Anions

Beyond the common pentaborate, research has unveiled more complex this compound structures, each stabilized by ammonium cations and, in some cases, incorporated ammonia (B1221849) or organic molecules.

Ammonium Bis(malonato)borate: In the salt NH₄⁺·[B(C₃H₂O₄)₂]⁻, the boron atom is tetrahedrally coordinated by two bidentate malonate ligands, forming a BO₄ core.[5] The six-membered boro-malonate rings adopt shallow boat conformations.[5] The structural integrity is maintained by an extensive network of N-H···O hydrogen bonds.[5]

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| Mean B-O | 1.465 | [5] |

| Bond Angles (°) | ||

| O1-B1-O3 | 112.4 (2) | [5] |

| O5-B1-O6 | 112.5 (2) | [5] |

| Dihedral angle between boro-malonate rings | 76.5 (1) | [5] |

Ammonium Heptaborate: A unique this compound containing a heptaborate dianion, [B₇O₉(OH)₅]²⁻, has been synthesized and structurally characterized.[6] This discovery highlights the rich structural chemistry of borate compounds.[6]

Ammine/Ammonium Borate: High-pressure synthesis has yielded a novel compound with the composition (NH₄)₀.₆₄B₄.₃₆O₆.₇₂(OH)₀.₂₈(NH₃)₀.₃₆.[7] This orthorhombic structure (space group Pmn21) features a network of corner-sharing tetrahedra that form cages containing disordered ammonium ([NH₄]⁺) and ammine-boron ([BNH₃]) units.[7]

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Ammine/Ammonium Borate | (NH₄)₀.₆₄B₄.₃₆O₆.₇₂(OH)₀.₂₈(NH₃)₀.₃₆ | Orthorhombic | Pmn21 | a = 10.7906, b = 4.59980, c = 4.2317 | [7] |

Experimental and Computational Methodologies

A combination of sophisticated experimental and computational techniques is essential for a thorough understanding of this compound structures.

Experimental Protocols

-